molecular formula C5H8ClN3O2 B1356336 Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride CAS No. 27116-93-4

Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride

Cat. No. B1356336
CAS RN: 27116-93-4
M. Wt: 177.59 g/mol
InChI Key: CBBBCKOGCFLVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . This compound is used as an intermediate in the synthesis of various bioactive chemicals .


Synthesis Analysis

The synthesis of pyrazole derivatives like “Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride” involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific example includes the synthesis of pyrazole-5-carboxylates by 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride” consists of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The exact molecular weight and other structural details can be determined using advanced analytical techniques.


Chemical Reactions Analysis

Pyrazole derivatives, including “Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride”, are often used as scaffolds in the synthesis of bioactive chemicals . They participate in various chemical reactions, including [3+2] cycloadditions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride” can be determined using various analytical techniques. For instance, its molecular weight is 169.1811 . Other properties such as melting point, boiling point, and solubility can be determined experimentally.

Scientific Research Applications

Structural and Theoretical Investigations

Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride is investigated in research for its structural and spectral properties. A study by Viveka et al. (2016) focused on the experimental and theoretical analysis of a similar compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. This research utilized techniques like NMR, FT-IR spectroscopy, and X-ray diffraction, offering insights into the molecular structure and behavior of pyrazole derivatives (Viveka et al., 2016).

Corrosion Inhibition

Pyrazole derivatives, including those similar to methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride, are studied for their applications in corrosion inhibition. Herrag et al. (2007) evaluated certain pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, revealing their effectiveness in reducing corrosion rates (Herrag et al., 2007).

Crystallography and Molecular Interactions

Research by Portilla et al. (2007) on compounds similar to methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride explored hydrogen-bonded chains and sheets in these molecules. This study highlights the significance of molecular interactions in the crystallization and structural properties of pyrazole derivatives (Portilla et al., 2007).

Synthesis and Chemical Reactions

The reactivity and synthesis pathways of pyrazole derivatives, including those structurally related to methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride, are a key area of research. Harb et al. (1989) demonstrated how ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates could be converted into various heterocyclic compounds, shedding light on the chemical versatility of pyrazole derivatives (Harb et al., 1989).

Future Directions

The future directions for “Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride” and similar compounds involve further exploration of their synthesis techniques and biological activity . There is ongoing research into the development of more efficient and selective synthesis methods, as well as the discovery of new and improved applications .

properties

IUPAC Name

methyl 4-amino-1H-pyrazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)4-3(6)2-7-8-4;/h2H,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBBCKOGCFLVDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589605
Record name Methyl 4-amino-1H-pyrazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-amino-1H-pyrazole-5-carboxylate hydrochloride

CAS RN

27116-93-4
Record name Methyl 4-amino-1H-pyrazole-5-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.